[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
Description
Antiviral Drug Development
The SARS-CoV-2 pandemic accelerated research into non-peptidic M~pro~ inhibitors. Miniaturized click chemistry platforms enabled rapid synthesis of 68 triazole-piperazine derivatives, with lead compound C1N46 showing EC~50~ = 6.99 µM against viral replication while improving metabolic stability by 3.2-fold over previous leads.
Cytotoxic Agent Design
Methanone-bridged hybrids demonstrate potent tubulin polymerization inhibition. The prototype compound (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone exhibits IC~50~ = 0.99 µM against BT-474 breast cancer cells through apoptosis induction via caspase-3/7 activation.
Energetic Material Optimization
Fused triazole-piperazine systems achieve detonation velocities (D~v~) up to 8,984 m/s with thermal decomposition thresholds (T~d~) exceeding 300°C, outperforming conventional explosives like HNS (D~v~ = 7,647 m/s, T~d~ = 318°C).
Conceptual Significance in Heterocyclic Chemistry
The title compound embodies three transformative concepts in modern synthesis:
- Topology-Driven Reactivity : The 1,2,3-triazole's regioselectivity directs substitution to the C-4 position, enabling predictable functionalization.
- Hybridization Efficiency : Piperazine introduces hydrogen-bonding capacity (ΔG~HB~ ≈ -3.2 kcal/mol) without significantly increasing molecular weight (MW = 407.47 g/mol for the title compound).
- Dual-Functionality Design : The methylphenyl groups enhance lipophilicity (clogP = 3.1) while fluorine substitution tunes electron-withdrawing effects (σ~p~ = 0.78).
These attributes position triazole-piperazine methanones as critical case studies in the rational design of multifunctional heterocycles.
Table 1. Comparative Analysis of Select Triazole-Piperazine Hybrids
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-15-3-5-17(6-4-15)25-9-11-26(12-10-25)21(28)20-14-27(24-23-20)18-7-8-19(22)16(2)13-18/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUZHFIUMFIXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Basic Information
- Molecular Formula : C21H22FN5O
- Molecular Weight : 379.4 g/mol
- Structure : The compound consists of a triazole ring linked to a piperazine moiety, which is known for enhancing bioactivity in various drug candidates.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines by interfering with critical signaling pathways such as the Notch-Akt pathway. In one study, a derivative demonstrated the ability to suppress breast cancer cell invasion and proliferation effectively .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. They have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of fluorine and methyl groups in the structure has been linked to enhanced antibacterial potency, making this compound a candidate for further investigation in the development of new antibiotics .
Neuropharmacological Effects
The piperazine component of the compound is often associated with neuropharmacological effects. Similar compounds have been evaluated for their potential as anxiolytics and antidepressants. The dual-action of targeting both serotonin receptors and dopamine receptors can lead to improved therapeutic outcomes in treating mood disorders .
Synthetic Methodologies
The synthesis of triazole-containing compounds typically involves various strategies, including:
- Click Chemistry : This method allows for the efficient formation of triazole rings through azide-alkyne cycloaddition reactions.
- Multicomponent Reactions : These reactions enable the simultaneous formation of multiple bonds, streamlining the synthesis process.
Table 2: Synthetic Approaches
| Synthesis Method | Description |
|---|---|
| Click Chemistry | Azide-alkyne cycloaddition |
| Multicomponent Reactions | Simultaneous formation of multiple bonds |
Case Study 1: Anticancer Efficacy
A recent study demonstrated that a structurally similar triazole compound showed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This finding suggests that modifications to the triazole structure can enhance anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of triazole were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications with fluorinated substituents improved antimicrobial efficacy compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-Piperazine Hybrids
Benzyl-Triazole-Piperazine Derivatives Structure: Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives (). Key Differences: The benzyl group on the triazole contrasts with the target’s 4-fluoro-3-methylphenyl. Piperazine substituents in analogs include sulfonyl or aryl groups. Activity: These compounds showed cytotoxicity against BT-474, HeLa, and MCF-7 cancer cells (IC₅₀: 1.5–8.7 µM) and inhibited tubulin polymerization . SAR Insight: Bulky substituents on the triazole (e.g., benzyl) enhance cytotoxicity but may reduce solubility compared to the target’s fluorinated aryl group.
Adamantane and tert-Butyl Derivatives Structure: (1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (n4b) and tert-butyl analogs (). Synthesis: Synthesized via click chemistry (CuAAC), similar to methods for triazole-piperazine hybrids. Yields ranged from 69–99% .
Piperazine Modifications
Fluorophenyl-Piperazine Derivatives Structure: [4-(4-Fluorophenyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone (). Key Differences: A tetrazole replaces the triazole, and the piperazine has a 4-fluorophenyl group.
Sulfonyl and Methanesulfonyl Derivatives Structure: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (). Key Differences: A pyrazole replaces the triazole, and a sulfonyl group on piperazine alters electronic properties. Activity: Sulfonyl groups enhance kinase inhibition in some contexts, suggesting the target’s 4-methylphenyl may offer a balance between hydrophobicity and electronic effects .
Key Observations :
- Fluorinated Aryl Groups: The target’s 4-fluoro-3-methylphenyl may enhance binding affinity (via halogen bonding) and metabolic stability compared to non-fluorinated analogs .
- Triazole Core : The 1,2,3-triazole acts as a rigid linker, improving pharmacokinetic profiles over flexible chains in analogs like pyrazoles or tetrazoles .
Biological Activity
The compound [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone, with the CAS number 1338949-33-9 and molecular formula C18H20FN5O, is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antiproliferative agent, its mechanism of action, and related case studies.
The synthesis of triazole derivatives typically involves a reaction between azides and alkynes under copper-catalyzed conditions. The specific compound can be synthesized through a multi-step process that includes the formation of the triazole ring and subsequent functionalization with piperazine moieties.
Molecular Characteristics:
- Molecular Weight: 379.4 g/mol
- Purity: Typically ≥95%
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 52 nM to 74 nM, indicating potent inhibitory effects on cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Example A | MCF-7 | 52 |
| Example B | MDA-MB-231 | 74 |
| Target Compound | MCF-7 | TBD |
| Target Compound | MDA-MB-231 | TBD |
The mechanism by which this compound exerts its effects is believed to involve disruption of microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Immunofluorescence studies have confirmed that these compounds target tubulin, causing multinucleation—a hallmark of mitotic catastrophe .
Case Studies
A notable study evaluated a series of triazole derivatives for their antiproliferative activity and mechanism of action. The results demonstrated that specific substitutions on the triazole ring significantly influenced biological activity. For example, introducing halogen atoms enhanced potency against certain cancer types .
Case Study 1: Breast Cancer
In a comparative study involving various triazole derivatives, this compound was tested alongside other compounds. The study found that this compound exhibited superior activity in inhibiting cell growth compared to others in its class.
Case Study 2: Antimicrobial Activity
Beyond anticancer properties, similar triazole compounds have been evaluated for antimicrobial activity. Compounds demonstrated moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Q & A
Q. What are the limitations of current experimental designs in generalizing results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
